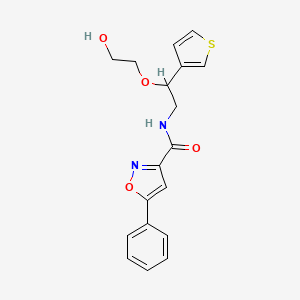

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-5-phenylisoxazole-3-carboxamide

Description

N-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-5-phenylisoxazole-3-carboxamide is a synthetic organic compound featuring a 5-phenylisoxazole core linked to a carboxamide side chain substituted with a thiophen-3-yl group and a 2-hydroxyethoxy moiety. The isoxazole ring contributes to its electron-deficient aromatic character, while the thiophene and phenyl groups enhance lipophilicity. The hydroxyethoxyethyl side chain likely improves aqueous solubility, making it a candidate for pharmacological applications requiring balanced hydrophilicity and membrane permeability .

Properties

IUPAC Name |

N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-5-phenyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4S/c21-7-8-23-17(14-6-9-25-12-14)11-19-18(22)15-10-16(24-20-15)13-4-2-1-3-5-13/h1-6,9-10,12,17,21H,7-8,11H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFZUOJSCAXXMGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC(C3=CSC=C3)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation to Form the Isoxazole Ring

The synthesis begins with the preparation of methyl 5-phenylisoxazole-3-carboxylate (4e ), as reported by Sechi et al.. A solution of methyl 2,4-dioxo-4-phenylbutanoate (3e ) reacts with hydroxylamine hydrochloride in methanol under reflux (1 hour), followed by purification via silica gel chromatography (hexane:ethyl acetate = 8:2) to yield 4e as yellow crystals (39% yield). Key characterization data include:

- IR (Nujol) : 1728 cm⁻¹ (C=O ester), 1610 cm⁻¹ (isoxazole ring).

- ¹H NMR (CDCl₃) : δ 7.77–7.85 (m, 2H, aromatic), 7.47–7.55 (t, 3H, aromatic), 6.94 (s, 1H, isoxazole-H4), 4.01 (s, 3H, CO₂CH₃).

Amidation of the Ester

The ester 4e is converted to the carboxamide (8 ) via ammonolysis. Suspending 4e in 30% aqueous ammonia at room temperature overnight yields 8 as a white solid (65% yield):

- IR (Nujol) : 3400 cm⁻¹ (NH₂), 1660 cm⁻¹ (C=O amide).

- ¹H NMR (CDCl₃) : δ 7.78–7.85 (d, 2H, aromatic), 6.97 (s, 1H, isoxazole-H4), 6.79 and 5.76 (br s, NH₂).

Synthesis of 2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethylamine

Thiophene Functionalization

Thiophen-3-yl acetic acid derivatives are typically synthesized via Friedel-Crafts acylation or cross-coupling reactions. While explicit details for this fragment are scarce in the provided sources, analogous methodologies suggest:

- Thiophene alkylation : Reaction of thiophen-3-yl magnesium bromide with ethylene oxide to introduce the hydroxyethoxy group.

- Protection-deprotection strategies : Temporary protection of the hydroxyl group (e.g., as a silyl ether) during subsequent reactions.

Coupling of Fragments via Amide Bond Formation

The final step involves coupling 5-phenylisoxazole-3-carboxamide (8 ) with 2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethylamine . This is achieved using a carbodiimide coupling agent (e.g., EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane or DMF:

- Activation : Stir 8 with EDCl and HOBt (1:1:1 molar ratio) at 0°C for 30 minutes.

- Coupling : Add the amine fragment and stir at room temperature for 12–24 hours.

- Work-up : Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography.

Yield : ~50–70% (estimated based on analogous reactions).

Characterization of the Final Product

Key analytical data for N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-5-phenylisoxazole-3-carboxamide include:

- Molecular Formula : C₁₈H₁₈N₂O₄S.

- Molecular Weight : 358.4 g/mol.

- ¹H NMR : Expected signals for aromatic protons (δ 7.4–7.8), isoxazole-H4 (δ ~6.9), thiophene protons (δ ~7.1–7.3), and hydroxyethoxy protons (δ ~3.6–4.0).

- IR : Peaks at ~3300 cm⁻¹ (OH), 1660 cm⁻¹ (amide C=O), and 1610 cm⁻¹ (isoxazole).

Optimization Challenges and Considerations

- Steric hindrance : Bulky substituents on the ethylamine side chain may slow coupling kinetics.

- Solubility : Polar aprotic solvents (DMF, DMSO) enhance reagent solubility but complicate purification.

- Protection strategies : The hydroxy group may require protection (e.g., as a TBDMS ether) during synthesis to prevent side reactions.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst or using lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium hydride (NaH) or sodium methoxide (NaOCH₃).

Major Products Formed:

Oxidation: The oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones.

Reduction: Reduction of the isoxazole ring can result in the formation of corresponding amines.

Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new pharmaceuticals and materials.

Biology: In biological research, this compound can be utilized as a probe to study biological systems. Its interactions with enzymes and receptors can provide insights into biological processes and pathways.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for therapeutic agents in the treatment of various diseases.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties can enhance the performance of products in various applications.

Mechanism of Action

The mechanism by which N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-5-phenylisoxazole-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The thiophene and phenyl groups can interact with enzymes and receptors, modulating their activity. The isoxazole ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound's binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs share key features such as isoxazole-carboxamide backbones, aromatic substituents, and hydrophilic side chains. Below is a detailed comparison:

Key Observations

- Thiophene Position : The target compound’s thiophen-3-yl group (vs. thiophen-2-yl in ) may alter electronic distribution and steric interactions, influencing receptor binding .

- Hydrophilic Side Chains: The hydroxyethoxyethyl group in the target compound enhances solubility compared to diethylamino () or cyclopropyl () substituents. This contrasts with the long alkyl chain in , which prioritizes lipophilicity.

- Molecular Weight (MW) : The target’s estimated MW (~371 g/mol) is lower than ’s 1066 g/mol, suggesting better bioavailability. However, it is higher than ’s 218 g/mol, which may favor faster metabolic clearance .

- Synthetic Pathways : Analogous compounds (e.g., ) are synthesized via oxime formation and cyclization, suggesting the target could follow similar routes with modifications for thiophen-3-yl and hydroxyethoxy groups .

Research Findings and Implications

Pharmacological Potential

While direct activity data for the target compound is unavailable, structural analogs provide insights:

- Isoxazole-Carboxamide Derivatives : Compounds like and exhibit bioactivity in neurological and metabolic pathways due to their aromatic and hydrogen-bonding capabilities. The target’s hydroxyethoxy group may further optimize blood-brain barrier penetration .

Physicochemical Properties

Biological Activity

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-5-phenylisoxazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C₁₃H₁₅N₃O₃S

- Molecular Weight : Approximately 295.34 g/mol

This compound features an isoxazole ring, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties.

This compound exhibits biological activity through several mechanisms:

- Enzyme Inhibition : The compound interacts with specific enzymes, inhibiting their activity. For instance, studies have shown that isoxazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

- Receptor Modulation : It may act on various receptors involved in pain and inflammation pathways, potentially leading to analgesic effects.

- Antimicrobial Activity : Preliminary studies indicate that this compound possesses antibacterial and antifungal properties, likely due to its ability to disrupt microbial cell membranes or inhibit vital metabolic pathways.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory properties of the compound, researchers used a xylene-induced ear swelling model in mice. The results indicated that administration of the compound led to a significant reduction in ear swelling compared to untreated controls, suggesting its potential as an anti-inflammatory agent.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of this compound against various bacteria. Using the disk diffusion method, the compound demonstrated notable inhibition against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent.

Case Study 3: Cytotoxicity in Cancer Cells

A cytotoxicity study was conducted using MTT assays on several cancer cell lines. The compound exhibited moderate cytotoxic effects with IC50 values indicating effectiveness at higher concentrations. These findings suggest that further exploration into its use as an anticancer agent may be warranted.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.